tert-butyl (4R)-4-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
CAS No.: 1322624-44-1
Cat. No.: VC0140284
Molecular Formula: C13H21BrN2O4
Molecular Weight: 349.225
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1322624-44-1 |
|---|---|
| Molecular Formula | C13H21BrN2O4 |
| Molecular Weight | 349.225 |
| IUPAC Name | tert-butyl (4R)-4-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
| Standard InChI | InChI=1S/C13H21BrN2O4/c1-12(2,3)19-11(17)16-8(7-18-13(16,4)5)9-6-10(14)15-20-9/h8-9H,6-7H2,1-5H3/t8-,9?/m1/s1 |
| Standard InChI Key | FYORQHOQPZBLLJ-VEDVMXKPSA-N |
| SMILES | CC1(N(C(CO1)C2CC(=NO2)Br)C(=O)OC(C)(C)C)C |
Introduction
Chemical Structure and Properties
Molecular Structure
The target compound features several key structural elements that define its chemical behavior. At its core, it contains a 2,2-dimethyl-1,3-oxazolidine-3-carboxylate system with a tert-butyl protective group. This structural motif is similar to that found in tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (Garner's aldehyde) . The distinguishing feature of our target compound is the 3-bromo-4,5-dihydro-1,2-oxazol-5-yl substituent at the C-4 position, which replaces the formyl group found in Garner's aldehyde. The (4R) stereochemical designation indicates the specific spatial arrangement at the C-4 position of the oxazolidine ring.
The compound can also be referred to as 3-Bromo-5-((4R)-N-tert-butoxycarbonyl-2,2-dimethyloxazolidine)isoxazoline, highlighting its isoxazoline component. This five-membered heterocyclic ring contains adjacent oxygen and nitrogen atoms, with a bromine substituent at the 3-position. The molecular structure can be visualized as featuring:
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A 1,3-oxazolidine core ring (5-membered ring with O and N)
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2,2-dimethyl substitution at the oxazolidine
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A tert-butyloxycarbonyl (Boc) protective group on the nitrogen
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A 3-bromo-4,5-dihydro-1,2-oxazol-5-yl substituent at the C-4 position
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R-configuration at the C-4 stereocenter
Physical Properties
While specific experimental data for this compound is limited in the available literature, its physical properties can be inferred from its structural features and comparison with related compounds. The presence of the tert-butyloxycarbonyl group and multiple heterocyclic rings suggests the following general properties:
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Physical State | Crystalline solid | Based on similar oxazolidine derivatives |
| Solubility | Soluble in organic solvents (DCM, THF, chloroform); poorly soluble in water | Based on polar aprotic nature and lipophilicity |
| Stability | Sensitive to strong acids (Boc group) | Based on known Boc chemistry |
| Optical Activity | Optically active ([α]D value expected to be non-zero) | Due to the (4R) stereocenter |
| Storage | Recommended cold storage | Based on similar heterocyclic compounds |
The tert-butyloxycarbonyl (Boc) protecting group contributes to the compound's stability under basic and neutral conditions but makes it susceptible to acid-catalyzed deprotection, a property shared with related N-Boc protected compounds like tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate .
Spectroscopic Characterization
Spectroscopic data is essential for confirming the structure and purity of this compound. Based on its structural elements, the following spectroscopic features would be expected:
| Spectroscopic Method | Expected Key Features |
|---|---|
| 1H NMR | Signals for tert-butyl group (~1.4-1.5 ppm); methyl groups at C-2 (~1.5-1.7 ppm); oxazolidine and isoxazoline ring protons (3.5-5.0 ppm) |
| 13C NMR | Carbonyl carbon (~155-160 ppm); quaternary carbons of oxazolidine and isoxazoline rings; methyl and tert-butyl carbons at higher field |
| IR | C=O stretching (~1700 cm-1); C-O stretching (1000-1300 cm-1); C-N stretching (1200-1350 cm-1) |
| Mass Spectrometry | Molecular ion pattern showing characteristic bromine isotope distribution (M and M+2 peaks) |
The presence of bromine in the compound would produce a distinctive isotope pattern in mass spectrometry due to the natural abundance of 79Br and 81Br isotopes, providing a useful diagnostic feature for structural confirmation.
Synthesis and Preparation
Key Intermediates and Starting Materials
The synthesis would likely begin with a chiral amino alcohol such as L-serine as the source of the (4R) stereochemistry. The transformation sequence might include:
| Intermediate | Role in Synthesis |
|---|---|
| N-Boc-L-serine | Starting material providing the chiral center |
| tert-butyl (4R)-2,2-dimethyloxazolidine-3-carboxylate | Protected oxazolidine intermediate |
| Garner's aldehyde or derivative | Key intermediate for further functionalization |
| Alkene or alkyne precursor | Substrate for isoxazoline formation |
| Non-brominated isoxazoline | Precursor to the final compound |
The formation of the 2,2-dimethyloxazolidine ring system typically involves the reaction of N-Boc-protected serine with 2,2-dimethoxypropane under acid catalysis, creating the acetonide protecting group that gives rise to the 2,2-dimethyl substituents .
Stereochemical Considerations
The (4R) stereochemistry of the final compound requires careful control during synthesis to maintain the correct spatial configuration. Starting from L-serine (which has the S-configuration at the α-carbon) typically leads to the (R)-configuration at the C-4 position of the oxazolidine ring through a change in prioritization following the Cahn-Ingold-Prelog rules.
The 1,3-dipolar cycloaddition step to form the isoxazoline ring may proceed with diastereoselectivity, potentially leading to a mixture of diastereomers that might require separation. The stereochemical outcome would be influenced by:
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The geometry of the dipolarophile (alkene or alkyne)
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The approach trajectory of the 1,3-dipole
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Steric factors imposed by the existing chiral center and protecting groups
Chemical Reactivity
Functional Group Reactivity
The compound contains several reactive functional groups that define its chemical behavior:
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The tert-butyloxycarbonyl (Boc) protecting group is susceptible to acid-catalyzed cleavage, typically using trifluoroacetic acid (TFA) or HCl in dioxane.
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The isoxazoline ring can undergo various transformations:
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Reductive ring opening to yield β-amino alcohols or β-hydroxy carbonyls
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Hydrolysis under basic conditions
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Functionalization of the C-4 position
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The C-Br bond at the 3-position of the isoxazoline is potentially reactive in:
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Metal-catalyzed cross-coupling reactions (Suzuki, Stille, etc.)
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Nucleophilic substitution reactions
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Elimination reactions to form unsaturated derivatives
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Synthetic Utility
The compound's complex structure makes it a valuable synthetic intermediate with potential applications in:
| Application | Relevant Structural Features |
|---|---|
| Chiral Building Block | (4R) stereocenter provides fixed chirality for asymmetric synthesis |
| Heterocycle Synthesis | Isoxazoline ring can be transformed into other heterocycles |
| Peptidomimetic Construction | Oxazolidine backbone relates to amino acid derivatives |
| Diversity-Oriented Synthesis | Multiple functional handles for further elaboration |
The presence of the bromine atom provides an excellent handle for further functionalization through various cross-coupling methodologies, potentially allowing access to more complex derivatives.
Stability Considerations
Understanding the stability profile of this compound is crucial for handling and storage:
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The Boc protecting group is stable under basic and neutral conditions but labile under acidic conditions
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The isoxazoline ring is generally stable but can undergo ring-opening under strong reducing conditions
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The C-Br bond may be light-sensitive, potentially leading to radical-initiated degradation
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The acetal functionality in the 2,2-dimethyloxazolidine is acid-sensitive
Storage recommendations would likely include protection from light, moisture, and acidic conditions, with refrigeration for long-term storage.
| Biological Activity | Structural Features Contributing |
|---|---|
| Anti-infective | Heterocyclic core structure |
| Antiparasitic | Halogenated isoxazoline system |
| Enzyme Inhibition | Conformationally constrained structure |
| CNS Activity | Lipophilic and hydrogen-bonding capabilities |
Research Applications
In chemical research, this compound may serve various functions:
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As a model system for studying stereoselective reactions
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As a probe for investigating isoxazoline chemistry
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As a reagent for introducing complex functionality into other molecules
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As a starting point for library synthesis in medicinal chemistry programs
Chemical Industry Applications
The compound's structural features make it potentially valuable in:
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Fine chemical synthesis as a specialized intermediate
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Development of chiral catalysts or ligands
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Production of advanced materials with specific properties
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Creation of standards for analytical chemistry
Related Compounds and Structural Analogs
Direct Structural Analogs
Several compounds share structural similarities with our target molecule:
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tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (Garner's aldehyde): Contains the same oxazolidine backbone but with a formyl group instead of the isoxazoline moiety .
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tert-Butyl (4r,5r)-2,2,4,5-tetramethyl-1,3-oxazolidine-3-carboxylate: Features a similar protected oxazolidine structure but with methyl groups at the 4 and 5 positions rather than the isoxazoline functionality .
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Various 4,5-dihydro-oxazol-2-yl derivatives: Share the oxazole core structure but with different substitution patterns .
Comparative Properties
A comparison of properties between the target compound and related structures reveals important relationships:
| Compound | Structural Similarity | Key Differences | Comparative Reactivity |
|---|---|---|---|
| Garner's aldehyde | Same oxazolidine-Boc core | Formyl vs. isoxazoline | More reactive carbonyl chemistry |
| tert-Butyl (4r,5r)-2,2,4,5-tetramethyl-1,3-oxazolidine-3-carboxylate | Same protecting group pattern | Lacks isoxazoline; has additional methyl groups | Less reactive; more sterically hindered |
| 4,5-dihydro-1,3-oxazol-2-amine derivatives | Contains oxazole core | Different substitution pattern; amine vs. carbamate | Different hydrogen bonding profile |
Structure-Activity Relationships
The activity and utility of these compounds are influenced by their structural features:
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The N-Boc protection strategy is common across many of these compounds, providing temporary protection of reactive nitrogen centers during synthesis.
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The stereochemistry at various positions (particularly the 4-position of the oxazolidine) is crucial for directed synthesis and biological activity.
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The presence of the bromine substituent in the target compound likely influences:
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Lipophilicity and membrane permeability
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Electronic properties of the isoxazoline ring
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Potential for further functionalization
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